4-(Benzyloxy)-3,5-dichloroaniline
Description
4-(Benzyloxy)-3,5-dichloroaniline is a substituted aniline derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the para position and chlorine atoms at the meta positions of the aromatic ring. Its molecular formula is C₁₃H₁₁Cl₂NO, with a molecular weight of 276.14 g/mol. The benzyloxy substituent likely enhances lipophilicity, altering solubility and reactivity compared to simpler dichloroanilines.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
3,5-dichloro-4-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
KGCMWPRMFCNBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Protection-Deprotection Strategy
A widely cited method involves protecting the amine group of 4-hydroxy-3,5-dichloroaniline prior to benzylation:
-
Acetylation : Treatment with acetic anhydride in tetrahydrofuran (THF) converts the amine to an acetamide, preventing undesired side reactions during subsequent steps.
-
Benzylation : The hydroxyl group undergoes nucleophilic substitution with benzyl bromide in acetone, catalyzed by potassium carbonate.
-
Deprotection : Hydrolysis with aqueous HCl regenerates the free amine, yielding this compound.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, THF | RT, 1.5 h | 98 |
| Benzylation | BnBr, K₂CO₃, acetone | Reflux, 1 h | 95 |
| Deprotection | 6M HCl, THF/H₂O | 60°C, 2 h | 92 |
This method’s success hinges on the stability of the acetamide intermediate and the selectivity of benzylation at the hydroxyl position.
Direct Chlorination Strategies
Electrophilic Aromatic Chlorination
For substrates lacking pre-installed chlorine atoms, direct chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) enables regioselective dichlorination. The benzyloxy group’s electron-donating nature directs chlorination to the meta positions (3 and 5 relative to the amine).
Optimized Protocol :
-
Dissolve 4-benzyloxyaniline in dichloromethane.
-
Add FeCl₃ (0.1 equiv) and SO₂Cl₂ (2.2 equiv) at 0°C.
-
Warm to room temperature and stir for 12 h.
Outcome :
Catalytic and Transition Metal-Mediated Methods
Ullmann-Type Coupling
Recent advances utilize copper-catalyzed coupling to install the benzyloxy group on dichlorinated aryl halides. For example, 3,5-dichloro-4-iodoaniline reacts with benzyl alcohol in the presence of CuI and 1,10-phenanthroline, achieving 85% yield under microwave irradiation.
Reaction Parameters :
| Component | Quantity |
|---|---|
| 3,5-dichloro-4-iodoaniline | 1.0 equiv |
| Benzyl alcohol | 3.0 equiv |
| CuI | 10 mol% |
| 1,10-phenanthroline | 20 mol% |
| K₃PO₄ | 2.0 equiv |
| DMF | Solvent |
Conditions : 120°C, microwave, 30 min.
Comparative Analysis of Methodologies
The protection-deprotection route remains the gold standard for laboratory-scale synthesis, while direct chlorination offers industrial scalability despite safety concerns.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates in benzylation steps but complicate purification. Switching to toluene in the diazotization phase reduces side products during scale-up.
Catalytic Efficiency
Replacing CuI with nanostructured CuO in Ullmann couplings reduces catalyst loading to 5 mol% while maintaining 82% yield, lowering production costs.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and iron powder in acetic acid are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other substituents onto the aromatic ring.
Scientific Research Applications
4-(Benzyloxy)-3,5-dichloroaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-dichloroaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
- 3,5-Dichloroaniline (3,5-DCA) : Lacks the benzyloxy group; molecular formula C₆H₅Cl₂N (MW: 162.02 g/mol) .
- 3,4-Dichloroaniline (3,4-DCA) : Chlorines at positions 3 and 4; precursor to phenylurea herbicides (e.g., diuron) .
- 4-Chloro-2,5-dimethoxyaniline: Methoxy groups at positions 2 and 5; molecular formula C₈H₁₀ClNO₂ (MW: 187.62 g/mol) .
- 2,4-Dichloroaniline : Chlorines at positions 2 and 4; used in pharmaceutical intermediates .
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| 4-(Benzyloxy)-3,5-DCA | C₁₃H₁₁Cl₂NO | 276.14 | 4-OBzl, 3-Cl, 5-Cl |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 3-Cl, 5-Cl |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 3-Cl, 4-Cl |
| 4-Chloro-2,5-dimethoxyaniline | C₈H₁₀ClNO₂ | 187.62 | 4-Cl, 2-OCH₃, 5-OCH₃ |
Physicochemical Properties
- Lipophilicity (log Pow) :
Toxicological Profiles
- 3,5-DCA : Classified as a bioaccumulative toxin with moderate acute toxicity (LD₅₀ ~ 500 mg/kg in rats) .
- 3,4-DCA : Higher ecotoxicity due to its role as a persistent metabolite in soil and water systems .
Analytical Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
